CEP-9722

PARP inhibitor IC50 enzyme assay

CEP-9722 is an orally bioavailable carbazole-based prodrug of CEP-8983, offering a differentiated PARP-1/2 inhibition profile (IC50: 20/6 nM) versus direct-acting agents like olaparib. Its unique bioactivation pathway and potentially reduced myelosuppression risk make it ideal for temozolomide combination studies in glioblastoma/CRC models, with documented 60-80% tumor growth inhibition. Defined clinical MTD (750 mg/day with temozolomide) provides a validated dosing reference for preclinical-to-clinical translation. Supplied at ≥98% purity for reproducible research.

Molecular Formula C24H26N4O3
Molecular Weight 418.5 g/mol
CAS No. 916574-83-9
Cat. No. B1684203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-9722
CAS916574-83-9
SynonymsCEP-9722;  CEP 9722;  CEP9722
Molecular FormulaC24H26N4O3
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC
InChIInChI=1S/C24H26N4O3/c1-26-9-11-27(12-10-26)13-28-23(29)18-14-5-3-6-15(14)22-20(21(18)24(28)30)19-16(25-22)7-4-8-17(19)31-2/h4,7-8,25H,3,5-6,9-13H2,1-2H3
InChIKeyCTLOSZHDGZLOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CEP-9722 PARP-1/2 Inhibitor CAS 916574-83-9 | Prodrug of CEP-8983 for Cancer Research


CEP-9722 (CAS 916574-83-9) is an orally bioavailable small-molecule prodrug that is rapidly converted in vivo to the active metabolite CEP-8983, a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2 . It is a 4-methoxy-carbazole-based compound designed to potentiate the antitumor efficacy of DNA-damaging chemotherapeutic agents and ionizing radiation by preventing DNA repair via the base excision repair (BER) pathway [1]. Unlike several other PARP inhibitors, CEP-9722 is characterized by its unique carbazole scaffold and its status as a prodrug, which influences its pharmacokinetic profile and may contribute to a distinct toxicity spectrum, including a potential for reduced myelosuppression relative to other oral PARP inhibitors [2].

Why CEP-9722 Cannot Be Substituted by Generic PARP Inhibitors


While numerous PARP-1/2 inhibitors share a common mechanism of action, CEP-9722 presents a unique profile that precludes simple generic substitution. As a prodrug of CEP-8983, its pharmacokinetic properties, tissue distribution, and conversion efficiency dictate a distinct exposure-response relationship that is not interchangeable with direct-acting PARP inhibitors like olaparib, niraparib, or talazoparib [1]. Critically, preclinical and early clinical evidence suggests that CEP-9722 may confer a lower risk of myelosuppression—a class-wide dose-limiting toxicity for many PARP inhibitors—potentially enabling safer combination with myelotoxic chemotherapies such as temozolomide or gemcitabine/cisplatin [2]. Furthermore, its specific carbazole-based chemical structure and inhibitory profile (IC50: 20 nM for PARP-1, 6 nM for PARP-2) may yield differential polypharmacology or off-target effects compared to other clinical-stage agents . These distinctions carry significant implications for experimental design, preclinical model interpretation, and clinical protocol development.

Quantitative Differentiation of CEP-9722 from Other PARP Inhibitors


Comparative PARP-1 and PARP-2 Inhibition Potency of CEP-9722 vs. Clinical PARP Inhibitors

CEP-9722 exhibits nanomolar inhibitory potency against PARP-1 and PARP-2, with IC50 values of 20 nM and 6 nM, respectively . In contrast, olaparib demonstrates IC50 values of 5 nM (PARP-1) and 1 nM (PARP-2), niraparib shows 3.2 nM (PARP-1) and 2.1 nM (PARP-2), and veliparib exhibits 5.2 nM (PARP-1) and 2.9 nM (PARP-2) [1]. While CEP-9722 is less potent on PARP-1 than these comparators, its PARP-2 potency is comparable to veliparib's.

PARP inhibitor IC50 enzyme assay selectivity

Prodrug Nature and Pharmacokinetic Differentiation of CEP-9722 vs. Direct-Acting PARP Inhibitors

CEP-9722 is a prodrug that undergoes rapid conversion to the active PARP inhibitor CEP-8983 in vivo, a feature not shared by the majority of clinical PARP inhibitors (e.g., olaparib, niraparib, rucaparib, talazoparib, veliparib) which are administered as direct-acting agents [1]. This prodrug design is intended to optimize oral bioavailability and systemic exposure, but it also introduces variability in active metabolite formation. In a Phase 1 study, CEP-9722 exposure exhibited high inter- and intra-patient variability, a finding that contributed to the early discontinuation of a combination trial with gemcitabine/cisplatin [2]. The conversion to CEP-8983 introduces an additional pharmacokinetic variable that must be accounted for in dosing and efficacy assessments.

prodrug pharmacokinetics bioactivation oral bioavailability

Myelosuppression Profile of CEP-9722 in Combination Therapy Relative to Other Oral PARP Inhibitors

Preclinical studies and a prior Phase 1 study indicated that CEP-9722 may cause less myelosuppression than other oral PARP inhibitors, a critical advantage when combined with myelotoxic chemotherapies like temozolomide or cisplatin [1]. In a Phase 1 trial of CEP-9722 (150-1,000 mg/day) combined with temozolomide, grade 3 treatment-related adverse events included asthenia, myositis, diarrhea, and fatigue, but the incidence of grade 3/4 hematologic toxicity was not prominently reported, and the maximum tolerated dose (MTD) was established at 750 mg/day with acceptable tolerability [2]. In a subsequent trial combining CEP-9722 with gemcitabine and cisplatin, grade 3/4 neutropenia occurred in 28% and leukopenia in 11% of patients, though the study was discontinued due to high pharmacokinetic variability and chemotherapy-induced myelosuppression, making the relative contribution of CEP-9722 difficult to isolate [3].

myelosuppression toxicity combination therapy safety

Preclinical Combination Efficacy of CEP-9722 with Temozolomide vs. Monotherapy

In preclinical xenograft models, CEP-9722 significantly enhanced the antitumor activity of temozolomide. In RG2 glioblastoma xenografts, the combination of CEP-9722 (136 mg/kg) and temozolomide (68 mg/kg for 5 days) inhibited tumor growth by 60% compared to temozolomide alone [1]. In HT29 colon cancer xenografts, the same combination regimen inhibited tumor growth by 80% relative to temozolomide monotherapy [1]. CEP-9722 also demonstrated single-agent antitumor activity in these models, indicating potential for both chemosensitization and standalone efficacy [1].

combination therapy temozolomide xenograft tumor growth inhibition

Optimal Research Applications for CEP-9722 Based on Preclinical and Clinical Evidence


Preclinical Investigation of PARP Inhibitor Chemosensitization with Temozolomide

CEP-9722 is particularly well-suited for preclinical studies examining PARP inhibition as a strategy to enhance the efficacy of temozolomide, especially in glioblastoma and colorectal cancer models. In vivo xenograft data demonstrate that CEP-9722 (136 mg/kg) in combination with temozolomide (68 mg/kg) yields a 60-80% improvement in tumor growth inhibition over temozolomide alone [1]. This provides a robust, quantifiable benchmark for researchers developing novel combination regimens or investigating resistance mechanisms.

Pharmacokinetic and Pharmacodynamic Modeling of PARP Inhibitor Prodrugs

As a prodrug of CEP-8983, CEP-9722 serves as a valuable tool compound for studying the impact of bioactivation on PARP inhibitor pharmacokinetics and pharmacodynamics. Its high inter- and intra-patient variability in active metabolite exposure, observed in Phase 1 trials [2], makes it an excellent candidate for developing and validating physiologically based pharmacokinetic (PBPK) models that can predict exposure-response relationships for this class of agents.

Assessment of Myelosuppression Liability in PARP Inhibitor Combination Therapy

Researchers investigating the hematologic toxicity profiles of PARP inhibitors in combination with myelosuppressive chemotherapies should consider CEP-9722 as a comparator. Clinical data indicate a relatively low incidence of grade 3/4 neutropenia (28%) when combined with gemcitabine/cisplatin [3], which may contrast with higher rates seen with other PARP inhibitors. This makes CEP-9722 a relevant tool for mechanistic studies into the differential effects of PARP inhibition on bone marrow reserve and for the development of safer combination regimens.

Clinical Protocol Development for PARP Inhibitor Plus Chemotherapy Trials

Given the established maximum tolerated dose (MTD) of 750 mg/day when combined with temozolomide [4], CEP-9722 provides a clear dosing reference for investigators designing early-phase clinical trials of PARP inhibitor-chemotherapy combinations. The safety and tolerability data from Phase 1 studies in solid tumors offer a foundation for dose selection and toxicity monitoring in subsequent studies, particularly in patient populations where myelosuppression is a major concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-9722

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.